molecular formula C8H12N2 B1644625 2-(4-Methylpyridin-2-yl)ethanamine

2-(4-Methylpyridin-2-yl)ethanamine

Cat. No.: B1644625
M. Wt: 136.19 g/mol
InChI Key: FRVGEOZWNACBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpyridin-2-yl)ethanamine is a pyridine-derived ethanamine compound characterized by a methyl-substituted pyridine ring at the 4-position and an ethanamine side chain at the 2-position. This structure confers unique physicochemical and pharmacodynamic properties, making it a key intermediate in pharmaceutical synthesis. Its applications span drug development, particularly in targeting neurotransmitter receptors and enzyme inhibition, due to the pyridine moiety's ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4,9H2,1H3

InChI Key

FRVGEOZWNACBKY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)CCN

Canonical SMILES

CC1=CC(=NC=C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinylethanamines

Key structural analogs differ in substituent positions on the pyridine ring or ethanamine chain. For example:

  • 1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride (CAS 1798732-70-3) : Incorporates a triazole ring, enhancing hydrogen-bonding capacity and solubility, which may improve bioavailability .

Phenethylamine Derivatives

Substituted phenethylamines, such as 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine, replace the pyridine ring with substituted phenyl groups. These compounds exhibit distinct electronic profiles due to electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups, altering receptor binding affinities.

Functional Group Variations

  • This structural difference may favor interactions with metal ions or enzymes requiring planar coordination sites .
  • N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine: Nitro groups introduce strong electron-withdrawing effects, reducing basicity of the ethanamine nitrogen and altering metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-(4-Methylpyridin-2-yl)ethanamine C₈H₁₂N₂ 136.20 4-methylpyridin-2-yl, ethanamine Not explicitly listed
1-(4-Methylpyridin-2-yl)ethanamine C₈H₁₂N₂ 136.20 4-methylpyridin-2-yl, ethanamine 58088-63-4
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine C₁₀H₁₄ClNO₂ 215.68 Cl, OCH₃, phenyl Not explicitly listed
2-(2-Pyridinyl)-N-(2-pyridinylmethyl)ethanamine C₁₃H₁₆N₄ 228.30 Dual pyridinyl groups 15395-61-6

Key Research Findings

  • Bioavailability : Compounds with hydrophilic substituents (e.g., triazole in ) exhibit improved aqueous solubility, whereas nitro groups () may enhance tissue penetration but increase metabolic liability.
  • Synthetic Challenges : Iodinated intermediates (e.g., in ) are critical for cross-coupling reactions to generate boronic ester precursors, highlighting the role of halogenated derivatives in modular synthesis.

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